Nonadecanoyl chloride

Übersicht

Beschreibung

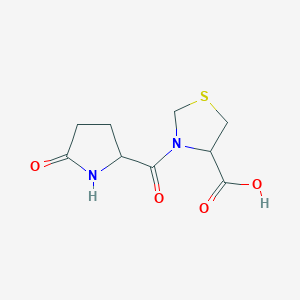

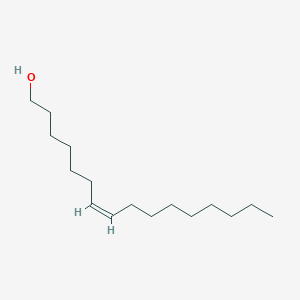

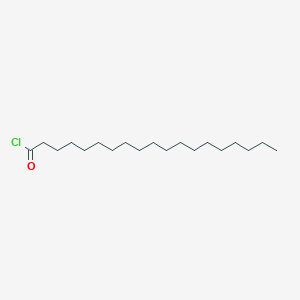

Nonadecanoyl chloride is a chemical compound with the linear formula CH3(CH2)17COCl . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

Nonadecanoyl chloride can be synthesized through various methods. One such method involves the reaction with thionyl chloride .

Molecular Structure Analysis

The molecular formula of Nonadecanoyl chloride is C19H37ClO . It has a molecular weight of 316.95 g/mol . The InChI representation of the molecule is InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 .

Physical And Chemical Properties Analysis

Nonadecanoyl chloride has a molecular weight of 316.9 g/mol . It has a density of 0.903g/cm3 . The boiling point is 359.1ºC at 760 mmHg . It has a flash point of 176.5ºC . The compound has 17 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Ionic Liquids as Reaction Medium in Cellulose Functionalization : This study explored the use of various ionic liquids, including Nonadecanoyl chloride derivatives, as solvents for cellulose. These liquids can dissolve cellulose to high concentrations without degrading the polymer, making them suitable for synthesizing carboxymethyl cellulose and cellulose acetate (Heinze, Schwikal, & Barthel, 2005).

Ionic Liquids : This research examined ionic liquids like Nonadecanoyl chloride derivatives for potential replacements of volatile organic solvents in industrial and laboratory processes. These chlorides are used in metathesis reactions, as catalysts, solvents, electrolytes, and in other electrochemical applications (Rogers & Voth, 2007).

Progress on Cleaner Production of Vinyl Chloride Monomers over Non-Mercury Catalysts : The study reviewed non-mercury catalysts for acetylene hydrochlorination, a key process in the production of vinyl chloride monomer (VCM). Nonadecanoyl chloride-related compounds are relevant in the context of developing environmentally friendly, non-mercury catalysts for sustainable PVC production (Zhang, Liu, Li, & Dai, 2011).

Phase Behaviour of Trihexyl(tetradecyl)phosphonium Chloride, Nonane and Water : This research examined the separation of the ionic liquid trihexyl(tetradecyl)phosphonium chloride ([P6 6 6 14]Cl), related to Nonadecanoyl chloride, from nonane using water. The study has implications for applications like triphasic catalysis (Anderson, Rodríguez, & Seddon, 2009).

Occurrence and Biodegradation of Nonylphenol in the Environment : This paper reviews the presence of Nonylphenol, a degradation product related to Nonadecanoyl chloride, in various environmental matrices and its biodegradation. It discusses the risks associated with long-term exposure to low concentrations of endocrine disruptors like Nonylphenol (Mao, Zheng, Zhang, Tao, Li, & Wang, 2012).

Heterogeneous Non-Mercury Catalysts for Acetylene Hydrochlorination : This review discusses the design criteria for non-mercury catalysts in acetylene hydrochlorination for VCM production. It focuses on the relationship between the catalytic activity/stability and the electronic properties, adsorption, and reducibility of catalysts, including those related to Nonadecanoyl chloride (Zhong, Xu, & Liu, 2018).

Non-Destructive Measurement of Chloride Ions Concentration in Concrete : This work presents various techniques for non-destructive in situ measurement of chloride ion concentration, relevant to Nonadecanoyl chloride-related applications in construction materials (Abbas, Pargar, Koleva, van Breugel, Olthuis, & van den Berg, 2018).

Eigenschaften

IUPAC Name |

nonadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASNZTUXPUAQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401229 | |

| Record name | Nonadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonadecanoyl chloride | |

CAS RN |

59410-47-8 | |

| Record name | Nonadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.